Erythrosine B
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Overview
Description
Erythrosine B, also known as Red No. 3, is a synthetic red dye belonging to the xanthene class of dyes. It is widely used in foodstuffs, cosmetics, medicines, and textiles due to its vibrant color and fluorescent properties . This compound is known for its high molar absorption and singlet oxygen quantum yield, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrosine B is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium iodate, under acidic conditions. The reaction typically proceeds as follows: [ \text{Fluorescein} + 4 \text{I}_2 + \text{NaIO}_3 \rightarrow \text{this compound} + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination of fluorescein using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in food and other applications .
Chemical Reactions Analysis
Types of Reactions: Erythrosine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the removal of iodine atoms, resulting in deiodinated derivatives.
Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deiodinated derivatives.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Erythrosine B has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photodynamic therapy and as a fluorescent probe in various chemical assays.
Biology: Functions as a vital dye for staining dead cells in cell viability assays.
Industry: Employed in the food industry as a colorant and in the textile industry for dyeing fabrics.
Mechanism of Action
Erythrosine B exerts its effects through various mechanisms:
Photosensitization: Upon light activation, this compound generates reactive oxygen species (ROS), including singlet oxygen, which can damage cellular components and lead to cell death.
Inhibition of Proteases: this compound has been found to inhibit the NS2B-NS3 protease of flaviviruses, reducing viral replication.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H6I4Na2O5 |
---|---|
Molecular Weight |
879.9 g/mol |
IUPAC Name |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
InChI Key |
RAGZEDHHTPQLAI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+] |
Origin of Product |
United States |
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